N'-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide
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Overview
Description
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is a complex organic compound with the molecular formula C23H18N2O3S. This compound is characterized by the presence of a benzodioxole ring and a fluorenylsulfanyl group, making it a molecule of interest in various fields of scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide typically involves the condensation of 1,3-benzodioxole-5-carbaldehyde with 2-(9H-fluoren-9-ylsulfanyl)acetohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-cyanoacetohydrazide
- N’-[1,3-benzodioxol-5-ylmethylidene]-2-phenoxyacetohydrazide
Uniqueness
N’-[(E)-1,3-benzodioxol-5-ylmethylidene]-2-(9H-fluoren-9-ylsulfanyl)acetohydrazide is unique due to the presence of both the benzodioxole and fluorenylsulfanyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C23H18N2O3S |
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Molecular Weight |
402.5 g/mol |
IUPAC Name |
N-[(E)-1,3-benzodioxol-5-ylmethylideneamino]-2-(9H-fluoren-9-ylsulfanyl)acetamide |
InChI |
InChI=1S/C23H18N2O3S/c26-22(25-24-12-15-9-10-20-21(11-15)28-14-27-20)13-29-23-18-7-3-1-5-16(18)17-6-2-4-8-19(17)23/h1-12,23H,13-14H2,(H,25,26)/b24-12+ |
InChI Key |
DYVIEGRUOJKFNO-WYMPLXKRSA-N |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=N/NC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=NNC(=O)CSC3C4=CC=CC=C4C5=CC=CC=C35 |
Origin of Product |
United States |
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